2,7,9-Trimethyl-3,6-acridinediamine
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Overview
Description
2,7,9-Trimethyl-3,6-acridinediamine is an organic compound with the molecular formula C₁₆H₁₇N₃ It is a derivative of acridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Trimethyl-3,6-acridinediamine typically involves the reaction of 2,4-diaminotoluene with formaldehyde and formic acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7,9-Trimethyl-3,6-acridinediamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
2,7,9-Trimethyl-3,6-acridinediamine has diverse applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It is used in the study of DNA intercalation and its effects on genetic material.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,7,9-Trimethyl-3,6-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands. This property makes it useful in studying genetic mutations and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylacridine-3,6-diamine: This compound has a similar structure but lacks one methyl group compared to 2,7,9-Trimethyl-3,6-acridinediamine.
3,6-Acridinediamine: This compound lacks the methyl groups present in this compound.
Uniqueness
This compound is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
4675-52-9 |
---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2,7,9-trimethylacridine-3,6-diamine |
InChI |
InChI=1S/C16H17N3/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17/h4-7H,17-18H2,1-3H3 |
InChI Key |
DZOAERSZTDNTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C |
Origin of Product |
United States |
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